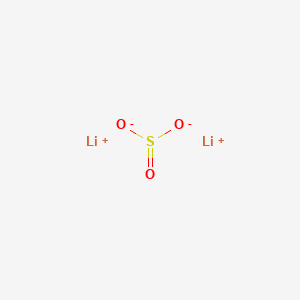
Barium hydroxyapatite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium hydroxyapatite is a synthetic material that has a similar composition to natural bone mineral. It is composed of calcium, phosphorus, oxygen, and barium ions. The material has been studied for use in various biomedical applications, including bone tissue engineering, drug delivery, and imaging.
Mécanisme D'action
The mechanism of action of barium hydroxyapatite is not fully understood. However, it is believed that the material promotes osteoblast proliferation and differentiation through the release of calcium and phosphate ions. Additionally, the material has been shown to have a high surface area, which can facilitate drug loading and release.
Biochemical and Physiological Effects
Barium hydroxyapatite has been shown to have minimal cytotoxicity and is biocompatible with cells. Additionally, the material has been shown to promote osteoblast proliferation and differentiation, which are important for bone regeneration. However, the material can also induce an inflammatory response in some cases, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
Barium hydroxyapatite has several advantages for use in lab experiments. It is a synthetic material, which allows for precise control over its composition and properties. Additionally, it is biocompatible and can be easily synthesized using simple methods. However, the material can be difficult to handle due to its small particle size and high surface area. Additionally, the material can induce an inflammatory response in some cases, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of barium hydroxyapatite. One potential direction is the development of new synthesis methods that can produce larger quantities of the material with improved properties. Additionally, the material could be studied for its use in other biomedical applications, such as wound healing and dental applications. Finally, the material could be studied in combination with other materials, such as polymers and metals, to create novel composite materials with improved properties.
In conclusion, barium hydroxyapatite is a synthetic material that has been extensively studied for its potential use in various biomedical applications. The material has been shown to promote osteoblast proliferation and differentiation, which are important for bone regeneration. Additionally, the material has been studied for its use in drug delivery and imaging. While the material has several advantages for use in lab experiments, it can also induce an inflammatory response in some cases, which may limit its use in certain applications. There are several future directions for the study of barium hydroxyapatite, including the development of new synthesis methods and the study of the material in combination with other materials.
Méthodes De Synthèse
Barium hydroxyapatite can be synthesized using various methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The most common method is precipitation, which involves mixing calcium and phosphate sources with a barium salt in an aqueous solution. The resulting precipitate is then washed and dried to obtain the final product.
Applications De Recherche Scientifique
Barium hydroxyapatite has been extensively studied for its potential use in bone tissue engineering. It has been shown to promote osteoblast proliferation and differentiation, which are important for bone regeneration. Additionally, the material has been studied for its use in drug delivery, where it can be used to encapsulate drugs and release them in a controlled manner. Barium hydroxyapatite has also been studied for its use in imaging, where it can be used as a contrast agent for X-ray and MRI imaging.
Propriétés
Numéro CAS |
12356-34-2 |
|---|---|
Formule moléculaire |
Ba5O13P3- |
Poids moléculaire |
987.5 g/mol |
Nom IUPAC |
barium(2+);oxygen(2-);triphosphate |
InChI |
InChI=1S/5Ba.3H3O4P.O/c;;;;;3*1-5(2,3)4;/h;;;;;3*(H3,1,2,3,4);/q5*+2;;;;-2/p-9 |
Clé InChI |
AUBPJDFDQCZOLV-UHFFFAOYSA-E |
SMILES |
[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |
SMILES canonique |
[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2].[Ba+2].[Ba+2] |
Synonymes |
arium hydroxyapatite barium hydroxylapatite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)


![5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one](/img/structure/B76093.png)


![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)






